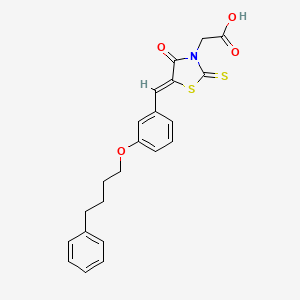
Ptp1B/akr1B1-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ptp1B/akr1B1-IN-1 is a dual inhibitor targeting protein tyrosine phosphatase 1B (PTP1B) and aldose reductase (AKR1B1). This compound has shown significant potential in the treatment of type 2 diabetes mellitus (T2DM) by improving insulin sensitivity and reducing sorbitol accumulation . It acts as an insulin-mimetic agent in murine myoblasts and has been found to inhibit the development of T2DM .
Preparation Methods
The preparation of Ptp1B/akr1B1-IN-1 involves synthetic routes that target both PTP1B and AKR1B1. The compound exhibits inhibitory potency with IC50 values of 0.06 μM for PTP1B and 4.3 μM for AKR1B1 . The synthetic routes and reaction conditions for this compound are designed to ensure high specificity and potency. Industrial production methods focus on optimizing yield and purity while maintaining cost-effectiveness.
Chemical Reactions Analysis
Ptp1B/akr1B1-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are derivatives that retain the inhibitory activity against PTP1B and AKR1B1 .
Scientific Research Applications
Ptp1B/akr1B1-IN-1 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of PTP1B and AKR1B1.
Biology: The compound is employed in cellular assays to investigate its effects on insulin signaling pathways and sorbitol accumulation.
Medicine: this compound is being explored as a potential therapeutic agent for T2DM and related complications.
Industry: The compound’s dual inhibitory activity makes it a valuable candidate for the development of new drugs targeting metabolic disorders
Mechanism of Action
Ptp1B/akr1B1-IN-1 exerts its effects by inhibiting the activity of PTP1B and AKR1B1. PTP1B is a negative regulator of insulin signaling pathways, and its inhibition leads to improved insulin sensitivity. AKR1B1 is involved in the polyol pathway, and its inhibition reduces sorbitol accumulation, which is beneficial in managing diabetic complications . The compound targets specific molecular pathways, including the insulin receptor signaling pathway and the polyol pathway .
Comparison with Similar Compounds
Ptp1B/akr1B1-IN-1 is unique due to its dual inhibitory activity against both PTP1B and AKR1B1. Similar compounds include:
Avarone: A sesquiterpene quinone that also targets PTP1B and AKR1B1.
KY-226: Another dual inhibitor with similar inhibitory activity.
GSK 2830371: A compound that targets PTP1B but lacks the dual inhibitory activity against AKR1B1.
This compound stands out due to its high specificity and potency, making it a promising candidate for further research and development in the treatment of T2DM and related metabolic disorders.
Properties
Molecular Formula |
C22H21NO4S2 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-[(5Z)-4-oxo-5-[[3-(4-phenylbutoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C22H21NO4S2/c24-20(25)15-23-21(26)19(29-22(23)28)14-17-10-6-11-18(13-17)27-12-5-4-9-16-7-2-1-3-8-16/h1-3,6-8,10-11,13-14H,4-5,9,12,15H2,(H,24,25)/b19-14- |
InChI Key |
KHPGDYXZVZUJCP-RGEXLXHISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCCCOC2=CC=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOC2=CC=CC(=C2)C=C3C(=O)N(C(=S)S3)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


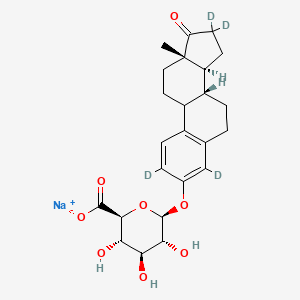
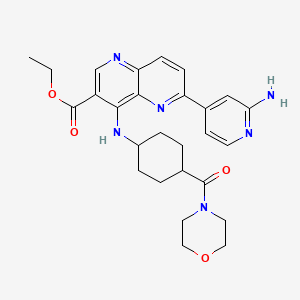
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12405371.png)
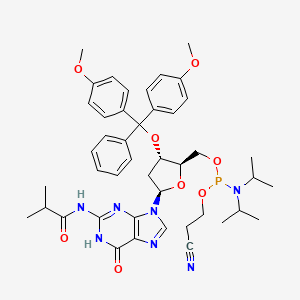

![2-(2-phenylethyl)-6-[[(5S,6R,7R,8S)-5,6,7-trihydroxy-4-oxo-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-8-yl]oxy]chromen-4-one](/img/structure/B12405384.png)
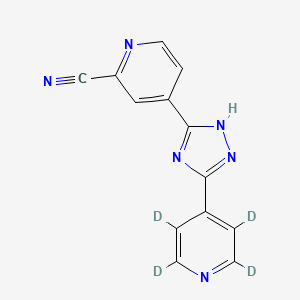

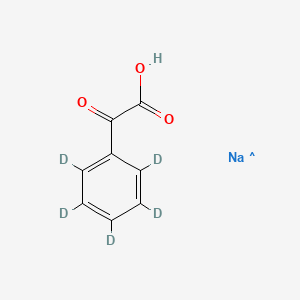
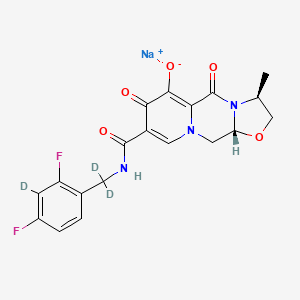
![2-[(2S)-1-prop-2-enoyl-4-[7-[8-(trideuteriomethyl)naphthalen-1-yl]-2-[[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazin-2-yl]acetonitrile](/img/structure/B12405418.png)



